molecular formula C12H8Cl2FNO2S B14145156 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 88965-62-2

5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14145156
CAS No.: 88965-62-2
M. Wt: 320.2 g/mol
InChI Key: YZZLYSUQOMQSLE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine: is a chemical compound with a complex structure that includes chlorine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps, including the introduction of chlorine and fluorine atoms into the aromatic ring and the formation of the methanesulfinyl group. Common reagents used in the synthesis include chlorinating agents, fluorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanesulfinyl group is further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thioether group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways. Its ability to interact with specific proteins makes it valuable in drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for targeted therapies.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 5-Chloro-2-fluorophenylboronic acid
  • 5-Chloro-6-fluoropyridin-2-ylmethanamine

Comparison: Compared to similar compounds, 5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine stands out due to its unique combination of chlorine, fluorine, and sulfur atoms. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. Additionally, the presence of the methanesulfinyl group enhances its potential as a versatile building block in organic synthesis.

Properties

CAS No.

88965-62-2

Molecular Formula

C12H8Cl2FNO2S

Molecular Weight

320.2 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-6-fluorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H8Cl2FNO2S/c13-8-4-5-12(16(17)6-8)19(18)7-9-10(14)2-1-3-11(9)15/h1-6H,7H2

InChI Key

YZZLYSUQOMQSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)C2=[N+](C=C(C=C2)Cl)[O-])F

Origin of Product

United States

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